Comparative α2β4 Nicotinic Acetylcholine Receptor (nAChR) Agonist Potency: 5-Chloro-2-(4-fluorobenzoyl)aniline vs. 2-Amino-5-chlorobenzophenone
The target compound demonstrates measurable agonist activity at the recombinant human α2β4 nicotinic acetylcholine receptor (nAChR), a key target in neurological research, as reported in BindingDB (ChEMBL_142739) [1]. In contrast, the non-fluorinated analog 2-amino-5-chlorobenzophenone (CAS 719-59-5) has been primarily characterized for skeletal muscle relaxant activity in animal models, with no reported potency at the α2β4 nAChR subtype in the same assay [2]. This distinction highlights the functional consequence of the 4-fluoro substituent on receptor subtype selectivity. For researchers focused on α2β4 nAChR pharmacology, 5-chloro-2-(4-fluorobenzoyl)aniline provides a defined and replicable starting point, whereas the non-fluorinated analog does not guarantee the same interaction profile, potentially leading to off-target or null results.
| Evidence Dimension | Functional agonist potency at human α2β4 nAChR |
|---|---|
| Target Compound Data | Active (Agonist activity reported) |
| Comparator Or Baseline | 2-Amino-5-chlorobenzophenone (CAS 719-59-5): Activity not reported in this assay |
| Quantified Difference | N/A (Qualitative difference in activity profile) |
| Conditions | Recombinant human α2β4 cell lines in Human Embryonic Kidney (HEK) cells |
Why This Matters
This specificity is essential for reproducible SAR studies targeting nAChR subtypes, avoiding the confounding variables introduced by a functionally divergent analog.
- [1] BindingDB, ChEMBL_142739 (CHEMBL745043), Agonist activity at human α2β4 nicotinic acetylcholine receptor. View Source
- [2] Devi, S.; Prasad, D. N. Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Arab. J. Chem. 2015, 8, 307. View Source
